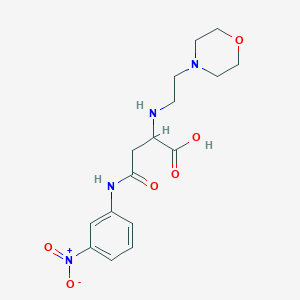

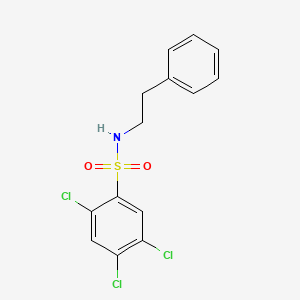

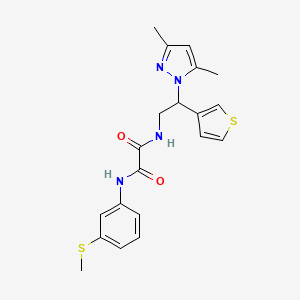

2-((2-Morpholinoethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-Morpholinoethyl)amino)-4-((3-nitrophenyl)amino)-4-oxobutanoic acid, also known as MNB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.

Aplicaciones Científicas De Investigación

Substituent Effects on Reactivity

Research indicates that 2-Morpholinobutadienes, closely related to the compound , behave like typical enamines in reactions with several dienophiles. The product nature is highly dependent on the substituents' ability to participate in reactions, suggesting these compounds' utility in synthesizing various organic molecules through a 4π-system in a concerted process (Barluenga et al., 1990).

Cycloaddition Reactions

Cycloaddition reactions of organic azides with conjugated enamines, including morpholinobuta-1,3-dienes, are explored for synthesizing 5-alkenyl-4,5-dihydro-5-morpholino-1H-1,2,3-triazoles. These findings underscore the potential of morpholine derivatives in creating novel heterocyclic compounds through regioselective [3+2] cycloadditions (Brunner et al., 2005).

Imaging Agent Synthesis

The synthesis of morpholine derivatives for imaging applications, such as the synthesis of [11C]HG-10-102-01 for imaging of LRRK2 enzyme in Parkinson's disease, highlights the significance of these compounds in developing diagnostic tools and therapeutic agents (Wang et al., 2017).

Reduction of Nitroarenes

Studies on the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst demonstrate the compounds' roles in catalysis and synthetic chemistry, offering efficient pathways for producing aminoarenes from nitroarenes (Watanabe et al., 1984).

Enantiopure Fmoc-Protected Morpholine Synthesis

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route showcases the morpholine derivatives' utility in peptidomimetic chemistry, emphasizing their importance in synthesizing complex organic molecules (Sladojevich et al., 2007).

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylethylamino)-4-(3-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O6/c21-15(18-12-2-1-3-13(10-12)20(24)25)11-14(16(22)23)17-4-5-19-6-8-26-9-7-19/h1-3,10,14,17H,4-9,11H2,(H,18,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBLHVSRRDZXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)

![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)

![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)